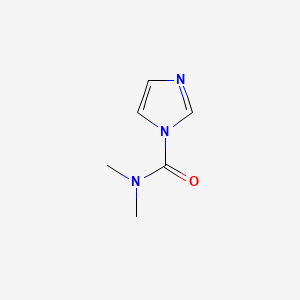![molecular formula C9H13NO B6147698 spiro[azetidine-2,2'-bicyclo[2.2.1]heptan]-4-one CAS No. 1559978-45-8](/img/new.no-structure.jpg)
spiro[azetidine-2,2'-bicyclo[2.2.1]heptan]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[azetidine-2,2’-bicyclo[2.2.1]heptan]-4-one is a unique spirocyclic compound characterized by its rigid structure, which consists of an azetidine ring fused to a bicyclo[2.2.1]heptane framework. This compound has garnered significant interest in the scientific community due to its potential biological activity and diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[azetidine-2,2’-bicyclo[2.2.1]heptan]-4-one typically involves the formation of the azetidine ring followed by its fusion with the bicyclo[2.2.1]heptane moiety. One common method includes the cyclization of suitable precursors under controlled conditions. For instance, the reaction of azetidine derivatives with bicyclo[2.2.1]heptane intermediates in the presence of catalysts can yield the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for spiro[azetidine-2,2’-bicyclo[2.2.1]heptan]-4-one are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[azetidine-2,2’-bicyclo[2.2.1]heptan]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Spiro[azetidine-2,2’-bicyclo[2.2.1]heptan]-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for developing new pharmaceuticals.
Industry: Utilized in the synthesis of materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism by which spiro[azetidine-2,2’-bicyclo[2.2.1]heptan]-4-one exerts its effects involves its interaction with specific molecular targets. The rigid spirocyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro-azetidin-2-one: Known for its use in β-lactam antibiotics like penicillin.
Spiro-pyrrolidine: Exhibits diverse biological activities and is used in medicinal chemistry.
Spiro-indol(one): Found in various natural products with pharmacological properties.
Spiro-pyran: Used in the synthesis of dyes and pigments.
Uniqueness
Spiro[azetidine-2,2’-bicyclo[2.2.1]heptan]-4-one stands out due to its unique combination of the azetidine and bicyclo[2.2.1]heptane rings, providing a rigid and versatile scaffold for various applications. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and material science.
Propriétés
Numéro CAS |
1559978-45-8 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B6147709.png)

